Irak4-IN-11

Description

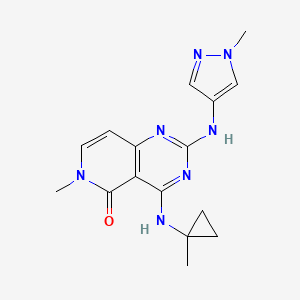

Structure

3D Structure

Properties

Molecular Formula |

C16H19N7O |

|---|---|

Molecular Weight |

325.37 g/mol |

IUPAC Name |

6-methyl-4-[(1-methylcyclopropyl)amino]-2-[(1-methylpyrazol-4-yl)amino]pyrido[4,3-d]pyrimidin-5-one |

InChI |

InChI=1S/C16H19N7O/c1-16(5-6-16)21-13-12-11(4-7-22(2)14(12)24)19-15(20-13)18-10-8-17-23(3)9-10/h4,7-9H,5-6H2,1-3H3,(H2,18,19,20,21) |

InChI Key |

YBWPAUYJHMYTBP-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC1)NC2=NC(=NC3=C2C(=O)N(C=C3)C)NC4=CN(N=C4)C |

Origin of Product |

United States |

IRAK4-IN-11: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the mechanism of action of IRAK4-IN-11, a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). It is designed to offer a comprehensive resource for researchers and professionals involved in immunology, inflammation, and drug discovery.

Introduction to IRAK4 and its Role in Inflammatory Signaling

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune system. It plays a pivotal role in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). These receptors are responsible for recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), thereby triggering an inflammatory response to infection and tissue injury.

Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 is recruited to the receptor's intracellular Toll/Interleukin-1 receptor (TIR) domain. MyD88 then recruits IRAK4, leading to the formation of a higher-order signaling complex known as the Myddosome. Within the Myddosome, IRAK4 becomes activated and subsequently phosphorylates IRAK1. This phosphorylation event initiates a downstream signaling cascade involving the recruitment of TRAF6, leading to the activation of key transcription factors such as NF-κB and AP-1. The activation of these transcription factors results in the production of a wide array of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-1β, which are central to the inflammatory response.

Given its crucial upstream position in this pathway, IRAK4 has emerged as a key therapeutic target for a range of inflammatory and autoimmune diseases.

IRAK4-IN-11: An Overview

IRAK4-IN-11 (also identified as compound 6) is a potent and selective small-molecule inhibitor of IRAK4. By targeting the kinase activity of IRAK4, IRAK4-IN-11 effectively blocks the initiation and propagation of the inflammatory signaling cascade.

Mechanism of Action

The primary mechanism of action of IRAK4-IN-11 is the competitive inhibition of the ATP-binding site of the IRAK4 kinase domain. By occupying this site, IRAK4-IN-11 prevents the binding of ATP, which is essential for the phosphotransferase activity of the enzyme. This direct inhibition of IRAK4's catalytic function prevents the autophosphorylation of IRAK4 and the subsequent phosphorylation of its downstream substrate, IRAK1. Consequently, the entire downstream signaling cascade is blocked, leading to a significant reduction in the production of pro-inflammatory mediators.

Signaling Pathway Diagram

In-Depth Technical Guide: IRAK4-IN-11 - Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potent and selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor, IRAK4-IN-11. This document details its chemical structure, a step-by-step synthesis protocol, its mechanism of action within the IRAK4 signaling pathway, and relevant quantitative data.

Introduction to IRAK4 and its Role in Inflammatory Signaling

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune system. It functions as a key mediator in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon activation by pathogen-associated molecular patterns (PAMPs) or endogenous danger signals, TLRs and IL-1Rs recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4.

Activated IRAK4 initiates a downstream signaling cascade, leading to the activation of transcription factors such as NF-κB and AP-1. This results in the production of pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, and IL-6, which are crucial for orchestrating an inflammatory response. Dysregulation of the IRAK4 signaling pathway is implicated in a wide range of inflammatory and autoimmune diseases, as well as certain cancers, making IRAK4 a compelling therapeutic target.

IRAK4 Signaling Pathway

The canonical IRAK4 signaling pathway is initiated by the binding of a ligand to its respective TLR or IL-1R. This event triggers the recruitment of MyD88, which then assembles a complex with IRAK4 and other IRAK family members, IRAK1 and IRAK2, forming the "Myddosome." Within this complex, IRAK4 phosphorylates and activates IRAK1, which then autophosphorylates and subsequently activates TRAF6, an E3 ubiquitin ligase. TRAF6, in turn, activates the TAK1 complex, leading to the activation of the IKK complex and MAP kinases (p38 and JNK). The IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it drives the transcription of inflammatory genes.

IRAK4-IN-11: A Potent Pyrimidopyridone Inhibitor

IRAK4-IN-11, also referred to as compound 6 in the primary literature, is a potent and selective inhibitor belonging to the pyrimidopyridone class of compounds. Its development aimed to optimize potency, selectivity, and pharmacokinetic properties for potential therapeutic applications.

Chemical Structure

The chemical structure of IRAK4-IN-11 is 4-((1-methylcyclopropyl)amino)-2-((1-methyl-1H-pyrazol-3-yl)amino)-7-methyl-7H-pyrimido[4,5-b]pyridin-6(5H)-one.

Chemical Formula: C₁₆H₁₉N₇O

Molecular Weight: 325.37 g/mol

(A 2D chemical structure diagram would be placed here in a full whitepaper)

Quantitative Data Summary

The following table summarizes the key quantitative data for IRAK4-IN-11.

| Parameter | Value | Reference |

| IRAK4 IC₅₀ | 8 nM | [1] |

| Cellular pIRAK4 IC₅₀ (OCI-Ly10 cells) | 190 nM | [1] |

| Lipophilic Efficiency (LipE) | 5.3 | [1] |

| Aqueous Solubility (pH 7.4) | 14 µM | [1] |

| Human Liver Microsomal Clearance (CLint) | 20 µL/min/mg | [1] |

| Mouse Liver Microsomal Clearance (CLint) | 114 µL/min/mg | [1] |

Synthesis of IRAK4-IN-11

The synthesis of IRAK4-IN-11 is a multi-step process starting from commercially available materials. The following is a detailed experimental protocol based on the published literature.

Experimental Protocol

Step 1: Synthesis of 2-((1-methyl-1H-pyrazol-3-yl)amino)-4-chloro-7-methyl-7H-pyrimido[4,5-b]pyridin-6(5H)-one

-

To a solution of 2,4-dichloro-7-methyl-7H-pyrimido[4,5-b]pyridin-6(5H)-one (1.0 eq) in n-butanol (0.1 M) is added 1-methyl-1H-pyrazol-3-amine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

The reaction mixture is heated to 120 °C and stirred for 16 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The crude residue is purified by silica gel column chromatography (e.g., using a gradient of 0-100% ethyl acetate in hexanes) to afford the desired intermediate product.

Step 2: Synthesis of 4-((1-methylcyclopropyl)amino)-2-((1-methyl-1H-pyrazol-3-yl)amino)-7-methyl-7H-pyrimido[4,5-b]pyridin-6(5H)-one (IRAK4-IN-11)

-

To a solution of 2-((1-methyl-1H-pyrazol-3-yl)amino)-4-chloro-7-methyl-7H-pyrimido[4,5-b]pyridin-6(5H)-one (1.0 eq) in a suitable solvent (e.g., n-butanol or sealed tube with no solvent) is added 1-methylcyclopropan-1-amine (1.5 eq) and DIPEA (3.0 eq).

-

The reaction mixture is heated to 140 °C and stirred for 16 hours in a sealed vessel.

-

After cooling, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by preparative reverse-phase HPLC to yield IRAK4-IN-11 as a solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mechanism of Action of IRAK4-IN-11

IRAK4-IN-11 is an ATP-competitive inhibitor of IRAK4. It binds to the ATP-binding pocket of the IRAK4 kinase domain, preventing the binding of ATP and subsequent phosphorylation of its substrates, primarily IRAK1. By inhibiting the kinase activity of IRAK4, IRAK4-IN-11 effectively blocks the downstream signaling cascade, leading to a reduction in the production of pro-inflammatory cytokines. The pyrimidopyridone scaffold of IRAK4-IN-11 is designed to form key hydrogen bond interactions with the hinge region of the IRAK4 kinase domain, a common feature of many kinase inhibitors that contributes to their binding affinity and selectivity.

Conclusion

IRAK4-IN-11 is a potent and selective pyrimidopyridone inhibitor of IRAK4 with demonstrated cellular activity. Its well-defined structure and multi-step synthesis provide a valuable tool for researchers studying the role of IRAK4 in health and disease. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further investigation and application of this compound in preclinical research and drug development efforts targeting inflammatory and autoimmune disorders.

References

Unveiling the Target Selectivity of Irak4-IN-11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the target selectivity profile of Irak4-IN-11, a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The following sections detail its on-target potency, off-target profile, the methodologies used for these assessments, and the critical role of IRAK4 in relevant signaling pathways.

Irak4-IN-11: On-Target and Off-Target Activity

Irak4-IN-11 demonstrates high potency for its primary target, IRAK4, with inhibitory concentrations in the low nanomolar range. However, like many kinase inhibitors, it exhibits some off-target activity. A summary of its key quantitative data is presented below.

Table 1: On-Target Potency of Irak4-IN-11

| Target | Potency Type | Value (nM) | Assay Type |

| IRAK4 | IC50 | 5 | Enzymatic Assay |

| IRAK4 | Kd | 0.7 | DiscoverX Kd ELECT |

Data sourced from the Chemical Probes Portal.[1]

Table 2: Off-Target Selectivity Profile of Irak4-IN-11

A kinome scan against a panel of 275 kinases at a concentration of 0.1 µM revealed a number of off-target interactions. The most significant off-targets are detailed below.

| Off-Target Kinase | % Inhibition @ 0.1 µM | IC50 (nM) |

| CLK2 | >75% | 5 |

| Haspin | >75% | 4 |

| CLK4 | >75% | 8 |

| CLK1 | >50% | 50 |

In addition to the kinases listed above, the kinome scan showed that Irak4-IN-11 inhibits a total of 4 out of 275 kinases at a level greater than 75% and 8 out of 275 kinases at a level greater than 50% when screened at 0.1 µM.[1]

Signaling Pathway Context

IRAK4 is a critical serine/threonine kinase that plays a central role in the innate immune response.[2][3] It functions as a key signaling node downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[2][4] Upon ligand binding to these receptors, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, leading to the formation of the "Myddosome".[3][5] Within this complex, IRAK4 autophosphorylates and then phosphorylates IRAK1, initiating a downstream signaling cascade that ultimately activates transcription factors such as NF-κB and AP-1.[3][5] This leads to the production of pro-inflammatory cytokines and chemokines.[3][6]

Caption: IRAK4-mediated signaling cascade.

Experimental Protocols

The determination of the target selectivity profile of a kinase inhibitor like Irak4-IN-11 involves a series of robust biochemical and cellular assays. Below are detailed methodologies for key experiments.

Kinome-Wide Selectivity Profiling (Kinome Scan)

This high-throughput screening method assesses the activity of an inhibitor against a large panel of kinases to identify potential off-targets.

Caption: General workflow for a kinome scan experiment.

Methodology:

-

Compound Preparation: Irak4-IN-11 is serially diluted to the desired screening concentration (e.g., 0.1 µM) in an appropriate buffer, typically containing DMSO.

-

Kinase Reaction: A panel of purified recombinant kinases is prepared. For each kinase, the reaction is initiated by mixing the enzyme, the inhibitor, a suitable substrate (e.g., a generic peptide or protein), and ATP in a reaction buffer.

-

Incubation: The reaction mixtures are incubated for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., room temperature) to allow for the enzymatic reaction to proceed.

-

Detection: The kinase activity is measured by quantifying the amount of product formed (e.g., phosphorylated substrate) or the amount of ATP consumed. A common method is to measure the amount of ADP produced using a technology like the Transcreener ADP² Assay.[7][8] This assay utilizes an antibody that specifically recognizes ADP, and the signal is often detected via fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), or fluorescence intensity (FI).[7]

-

Data Analysis: The kinase activity in the presence of the inhibitor is compared to a control reaction without the inhibitor. The percentage of inhibition is then calculated for each kinase in the panel.

IC50 Determination (Enzymatic Assay)

To quantify the potency of an inhibitor against a specific kinase, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC50).

Methodology:

-

Reagent Preparation:

-

Kinase: A purified recombinant IRAK4 enzyme is diluted to a working concentration (e.g., 1-10 nM) in kinase assay buffer.[7][8]

-

Substrate: A suitable substrate for IRAK4, such as Myelin Basic Protein (MBP) or a specific peptide, is prepared at a concentration near its Km value.[7]

-

ATP: ATP is prepared at a concentration close to its Km for the kinase to ensure competitive binding can be accurately measured.[7]

-

Inhibitor: Irak4-IN-11 is serially diluted to create a range of concentrations for the dose-response curve.

-

-

Reaction Setup: The kinase, substrate, and inhibitor are pre-incubated together before the reaction is initiated by the addition of ATP.

-

Enzymatic Reaction: The reaction is allowed to proceed for a set time under linear velocity conditions (typically where less than 20% of the substrate is consumed).

-

Detection: The reaction is stopped, and the kinase activity is measured. This can be done using various methods:

-

Radiometric Assay: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.

-

Fluorescence-Based Assays:

-

Transcreener ADP² Assay: Measures the production of ADP.[7][8]

-

LanthaScreen™ Eu Kinase Binding Assay: A TR-FRET based assay that measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by the inhibitor.[9]

-

HTScan™ Kinase Assay: An ELISA-based method that uses a phospho-specific antibody to detect the phosphorylated substrate.[10]

-

-

-

Data Analysis: The measured kinase activity is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

Binding Affinity Determination (Kd)

The dissociation constant (Kd) provides a measure of the binding affinity between the inhibitor and the kinase.

Methodology (Example: DiscoverX KINOMEscan™):

-

Principle: This method relies on a competition binding assay. The kinase of interest is tagged (e.g., with DNA) and immobilized on a solid support. The inhibitor is then allowed to compete with a known, immobilized, broad-spectrum kinase inhibitor for binding to the target kinase.

-

Assay Procedure:

-

A library of tagged kinases is mixed with the test compound (Irak4-IN-11).

-

The mixture is applied to a solid support functionalized with an immobilized broad-spectrum kinase inhibitor.

-

Kinases that are not bound by Irak4-IN-11 will bind to the immobilized inhibitor and be retained on the support.

-

Kinases that are bound by Irak4-IN-11 will remain in solution and be washed away.

-

-

Quantification: The amount of kinase remaining on the solid support is quantified, typically using quantitative PCR (qPCR) of the DNA tag.

-

Data Analysis: The amount of kinase recovered is inversely proportional to the binding affinity of the test compound. A Kd value is calculated based on the displacement of the kinase from the immobilized ligand.

By employing these rigorous experimental methodologies, a detailed and reliable target selectivity profile for Irak4-IN-11 can be established, providing crucial information for its further development and application as a chemical probe or therapeutic agent.

References

- 1. Probe IRAK4-IN-28 | Chemical Probes Portal [chemicalprobes.org]

- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bellbrooklabs.com [bellbrooklabs.com]

- 8. bellbrooklabs.com [bellbrooklabs.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. media.cellsignal.com [media.cellsignal.com]

In-Depth Technical Guide: Irak4-IN-1 Binding Affinity to IRAK4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the inhibitor Irak4-IN-1 to its target, Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This document details the quantitative binding data, the experimental protocols used for its determination, and the relevant signaling pathway, presented through clear visualizations and structured data.

Quantitative Binding Affinity of Irak4-IN-1 to IRAK4

The binding affinity of Irak4-IN-1 for IRAK4 has been determined through biochemical assays, yielding a potent inhibitory constant. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the inhibitor's potency.

| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |

| Irak4-IN-1 | IRAK4 | Biochemical Kinase Assay | 7 | [1] |

Experimental Protocols

The determination of the binding affinity of Irak4-IN-1 to IRAK4 was achieved through a specific biochemical kinase assay. Below is a detailed methodology based on the primary literature.

Biochemical Kinase Assay for IRAK4 Inhibition

This protocol outlines the measurement of IRAK4 kinase activity and its inhibition by Irak4-IN-1. The assay quantifies the phosphorylation of a substrate peptide by IRAK4.

Materials:

-

Recombinant human IRAK4 enzyme

-

IRAK4 substrate peptide

-

ATP (Adenosine triphosphate)

-

Irak4-IN-1 (or other test compounds)

-

Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[2]

-

Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production as an indicator of kinase activity)[2][3]

-

Microplates (e.g., 384-well low volume plates)[2]

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare serial dilutions of Irak4-IN-1 in DMSO. Further dilute these in the assay buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Dilute the recombinant IRAK4 enzyme and the specific substrate peptide in the assay buffer to their optimal concentrations.

-

Reaction Setup:

-

Add the diluted Irak4-IN-1 or vehicle (DMSO) to the wells of the microplate.

-

Add the diluted IRAK4 enzyme to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

-

Initiation of Kinase Reaction: Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP to each well.

-

Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.[2]

-

Detection:

-

Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. This involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which is used to generate a luminescent signal via a luciferase reaction.[2][3]

-

Alternatively, other detection methods like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) can be used, such as the Adapta™ Universal Kinase Assay or LanthaScreen™ Eu Kinase Binding Assay.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP produced and thus reflects the IRAK4 kinase activity.

-

Plot the kinase activity against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of Irak4-IN-1 required to inhibit 50% of the IRAK4 kinase activity.

-

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context of IRAK4 inhibition and the experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

IRAK4 Signaling Pathway

IRAK4 is a critical kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response. Upon ligand binding to these receptors, a signaling cascade is initiated, leading to the activation of transcription factors like NF-κB and AP-1, and subsequent production of pro-inflammatory cytokines.[4][5]

Caption: IRAK4 Signaling Cascade and Point of Inhibition.

Experimental Workflow for IC50 Determination

The following diagram illustrates the key steps in the biochemical assay used to determine the IC50 value of Irak4-IN-1 against IRAK4.

Caption: Workflow for Biochemical IC50 Determination.

References

The Role of IRAK4 in TLR Signaling: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune system. It functions as a key mediator in the signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are responsible for recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Upon activation, these receptors trigger a signaling cascade that leads to the production of pro-inflammatory cytokines and other mediators essential for host defense. However, dysregulation of this pathway is implicated in a wide range of inflammatory and autoimmune diseases, as well as certain cancers, making IRAK4 a highly attractive therapeutic target. This technical guide provides a comprehensive overview of the role of IRAK4 in TLR signaling, including its mechanism of action, downstream effects, and its significance as a target for drug development.

The Core of TLR Signaling: The Myddosome and the Role of IRAK4

The canonical TLR signaling pathway, with the exception of TLR3, is dependent on the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88). Upon ligand binding and receptor dimerization, MyD88 is recruited to the intracellular Toll/Interleukin-1 receptor (TIR) domain of the TLR. This initiates the assembly of a multi-protein complex known as the Myddosome.[1]

IRAK4 is the first kinase recruited to the Myddosome, interacting with MyD88 through their respective death domains.[1][2] This recruitment is a critical initiating event in the signaling cascade. The Myddosome typically consists of a helical structure of 6-8 MyD88 molecules, 4 IRAK4 molecules, and subsequently 4 molecules of either IRAK1 or IRAK2.[1][2]

IRAK4 possesses a dual function within the Myddosome:

-

Scaffold Function: IRAK4 acts as a crucial scaffold for the assembly and stabilization of the Myddosome complex. This structural role is essential for bringing together the other components of the signaling cascade.[3]

-

Kinase Activity: As a serine/threonine kinase, IRAK4's primary role is to phosphorylate downstream substrates, principally IRAK1 and IRAK2.[4][5] Upon recruitment to the Myddosome, IRAK4 molecules trans-autophosphorylate, leading to their full activation.[2] Activated IRAK4 then phosphorylates IRAK1 or IRAK2.

This phosphorylation event triggers a conformational change in IRAK1/IRAK2, leading to their own autophosphorylation and subsequent activation. The activated IRAK1/IRAK2 then dissociates from the Myddosome and interacts with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase. This interaction leads to the activation of downstream signaling pathways, including:

-

Nuclear Factor-kappa B (NF-κB): A key transcription factor that controls the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.

-

Mitogen-Activated Protein Kinases (MAPKs): Including p38 and JNK, which are involved in regulating cytokine production and cellular stress responses.

-

Interferon Regulatory Factors (IRFs): Such as IRF5 and IRF7, which are crucial for the production of type I interferons in response to viral infections.

The activation of these pathways culminates in a robust inflammatory response aimed at eliminating the initial threat.

Visualizing the Pathway

Caption: MyD88-dependent TLR signaling pathway initiated by IRAK4.

Quantitative Data on IRAK4 Interactions and Inhibition

The development of IRAK4 inhibitors has been a major focus of drug discovery efforts. The following tables summarize key quantitative data related to IRAK4's interactions and the potency of various inhibitors.

Table 1: Binding Affinities of Myddosome Components

| Interacting Proteins | Method | Binding Affinity (Kd) |

| MyD88 (death domain) - IRAK4 (death domain) | Multi-angle Light Scattering | ~135.4 kDa (complex mass) |

Note: Direct Kd values for the IRAK4-MyD88 and IRAK4-IRAK1 interactions are not consistently reported in the literature. The interaction is often characterized by the formation of a stable multi-protein complex.

Table 2: In Vitro Potency of Selected IRAK4 Inhibitors

| Inhibitor | IC50 (nM) | Assay Type |

| PF-06650833 (Zimlovisertib) | 0.2 | Cell-based assay |

| BAY1834845 (Zabedosertib) | 3.55 | In vitro kinase assay |

| BMS-986126 | 5.3 | In vitro kinase assay |

| KME-2780 | 0.5 | In vitro kinase assay |

| IRAK4-IN-4 | 2.8 | In vitro kinase assay |

Table 3: Quantitative Results from Clinical Trials of IRAK4 Inhibitors

| Inhibitor | Disease | Phase | Key Quantitative Finding |

| Emavusertib (CA-4948) | Relapsed/Refractory Acute Myeloid Leukemia (AML) with SF3B1 or U2AF1 mutations | I/II | 40% Complete Response (CR) rate in AML patients.[6] |

| Relapsed/Refractory High-Risk Myelodysplastic Syndromes (hrMDS) with SF3B1 or U2AF1 mutations | I/II | 57% marrow CR rate in hr-MDS patients.[6] | |

| Relapsed/Refractory AML with FLT3 mutations | I/II | 1 of 3 patients achieved a CR.[6] | |

| Zabedosertib (BAY1834845) | Moderate-to-severe Atopic Dermatitis | IIa | No significant difference in primary efficacy endpoint (EASI-75) compared to placebo (32.3% vs. 37.4%).[7] |

| Healthy Volunteers (LPS challenge) | I | ≥80% suppression of serum TNF-α and IL-6 responses vs. placebo.[8] | |

| PF-06650833 (Zimlovisertib) | Active Rheumatoid Arthritis | IIb | Statistically significant improvement in ACR50 response rate vs. placebo at 200 mg (40.0%) and 400 mg (43.8%) doses.[9] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for key experiments used to study IRAK4 function.

IRAK4 Kinase Assay (In Vitro)

This protocol is a generalized example based on commercially available kits.

Objective: To measure the kinase activity of purified IRAK4 and to assess the potency of IRAK4 inhibitors.

Materials:

-

Purified recombinant human IRAK4 enzyme

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)

-

ATP

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

Test compounds (potential IRAK4 inhibitors) dissolved in DMSO

-

96-well white opaque plates

Procedure:

-

Prepare Reagents:

-

Thaw all reagents on ice.

-

Prepare a 2X kinase reaction buffer.

-

Prepare a 2X substrate/ATP mix in the 2X kinase reaction buffer. The final ATP concentration is typically at or near the Km for IRAK4.

-

Prepare serial dilutions of the test compounds in DMSO, and then dilute them in the 1X kinase reaction buffer.

-

-

Assay Setup:

-

Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 96-well plate.

-

Add 10 µL of the 2X IRAK4 enzyme solution to each well.

-

Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

-

Initiate Kinase Reaction:

-

Add 10 µL of the 2X substrate/ATP mix to each well to start the reaction.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

-

Detect ADP Production:

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This typically involves two steps:

-

Addition of ADP-Glo™ Reagent to deplete the remaining ATP.

-

Addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

-

Caption: Workflow for an in vitro IRAK4 kinase assay.

Co-Immunoprecipitation (Co-IP) of IRAK4 and MyD88

This protocol describes the co-immunoprecipitation of endogenous IRAK4 and MyD88 from cell lysates.

Objective: To determine if IRAK4 and MyD88 physically interact within a cell.

Materials:

-

Cells expressing endogenous IRAK4 and MyD88 (e.g., THP-1 monocytes)

-

TLR ligand for stimulation (e.g., LPS)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

-

Anti-IRAK4 antibody for immunoprecipitation

-

Anti-MyD88 antibody for Western blotting

-

Normal rabbit or mouse IgG (isotype control)

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., 2X Laemmli sample buffer)

-

Reagents and equipment for SDS-PAGE and Western blotting

Procedure:

-

Cell Culture and Stimulation:

-

Culture cells to the desired density.

-

Stimulate cells with a TLR ligand (e.g., 100 ng/mL LPS for 15-30 minutes) or leave unstimulated as a control.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

-

-

Pre-clearing the Lysate (Optional but Recommended):

-

Add protein A/G beads to the clarified lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

-

Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Add the anti-IRAK4 antibody or an isotype control IgG to the pre-cleared lysate.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add equilibrated protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold wash buffer. After each wash, pellet the beads and discard the supernatant.

-

-

Elution:

-

After the final wash, remove all residual wash buffer.

-

Resuspend the beads in 2X Laemmli sample buffer and boil for 5-10 minutes to elute the protein complexes.

-

Pellet the beads and collect the supernatant containing the eluted proteins.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with an anti-MyD88 antibody to detect the co-immunoprecipitated protein.

-

As a positive control, probe a separate blot with the anti-IRAK4 antibody to confirm the immunoprecipitation of the bait protein.

-

Caption: Workflow for Co-immunoprecipitation of IRAK4 and MyD88.

Cell-Based TLR Reporter Assay

This protocol describes a general method for assessing TLR pathway activation using a reporter gene.

Objective: To measure the activation of the TLR signaling pathway in response to a stimulus and to evaluate the effect of IRAK4 inhibitors on this activation.

Materials:

-

HEK293 cells stably expressing a specific TLR (e.g., TLR4/MD2/CD14) and an NF-κB-driven reporter gene (e.g., secreted embryonic alkaline phosphatase (SEAP) or luciferase).

-

Cell culture medium and supplements.

-

TLR ligand (e.g., LPS for TLR4).

-

Test compounds (potential IRAK4 inhibitors).

-

Reporter gene detection reagents (e.g., QUANTI-Blue™ for SEAP or a luciferase assay system).

-

96-well cell culture plates.

Procedure:

-

Cell Seeding:

-

Seed the TLR reporter cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of the test compounds or vehicle (DMSO) for 1-2 hours prior to stimulation.

-

-

Cell Stimulation:

-

Stimulate the cells with a TLR ligand at a concentration known to induce a robust reporter signal (e.g., EC80).

-

Include appropriate controls: unstimulated cells (negative control) and cells stimulated with the ligand in the absence of any inhibitor (positive control).

-

-

Incubation:

-

Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.

-

-

Reporter Gene Assay:

-

Measure the reporter gene activity in the cell culture supernatant (for SEAP) or cell lysate (for luciferase) according to the manufacturer's instructions.

-

For SEAP, this typically involves transferring a small volume of the supernatant to a new plate containing the detection reagent and measuring the absorbance at a specific wavelength.

-

For luciferase, this involves lysing the cells and adding the luciferase substrate, followed by measuring luminescence.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the TLR-induced reporter signal for each compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Conclusion

IRAK4 stands as a master regulator in the TLR signaling pathway, making it a compelling target for therapeutic intervention in a host of inflammatory and autoimmune diseases. Its dual role as both a kinase and a scaffold protein offers multiple avenues for pharmacological modulation. The development of potent and selective IRAK4 inhibitors has shown promise in preclinical and clinical studies, demonstrating the potential to dampen excessive inflammation. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the intricate role of IRAK4 and to advance the development of novel therapies targeting this critical signaling node. As our understanding of the nuances of IRAK4 signaling continues to evolve, so too will the opportunities for innovative therapeutic strategies.

References

- 1. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 2. New Treatment Option for Inflammatory Diseases - IRAK4 inhibitors [synapse.patsnap.com]

- 3. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective IRAK4 Inhibition Attenuates Disease in Murine Lupus Models and Demonstrates Steroid Sparing Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EHA 2022: Targeted therapy emavusertib shows encouraging activity in MDS and AML with specific mutations - ecancer [ecancer.org]

- 7. Efficacy and Safety of Zabedosertib, an Interleukin-1 Receptor-Associated Kinase 4 Inhibitor, in Patients with Moderate-to-Severe Atopic Dermatitis: A Phase II Randomized Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficacy and Safety of the Selective Interleukin-1 Receptor Associated Kinase 4 Inhibitor, PF-06650833, in Patients with Active Rheumatoid Arthritis and Inadequate Response to Methotrexate - ACR Meeting Abstracts [acrabstracts.org]

The Impact of Irak4-IN-11 on MyD88 Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the effects of Irak4-IN-11, a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), on the Myeloid Differentiation primary response 88 (MyD88) signaling pathway. MyD88-dependent signaling is a cornerstone of the innate immune response, and its dysregulation is implicated in a multitude of inflammatory diseases and cancers. Understanding the precise mechanism by which small molecule inhibitors like Irak4-IN-11 modulate this pathway is crucial for the development of novel therapeutics.

The MyD88 Signaling Pathway: A Central Hub in Innate Immunity

The MyD88 signaling cascade is initiated by the activation of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs) upon recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). This activation triggers the recruitment of the adaptor protein MyD88, which in turn recruits IRAK4, forming the core of a signaling complex known as the Myddosome.[1][2]

IRAK4, a serine/threonine kinase, is the master kinase in this pathway. Its activation is essential for the subsequent recruitment and phosphorylation of other IRAK family members, primarily IRAK1.[2][3] This leads to a downstream signaling cascade culminating in the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which drive the expression of pro-inflammatory cytokines and chemokines.[4][5]

Irak4-IN-11: A Potent and Selective IRAK4 Inhibitor

Irak4-IN-11, also referred to as "compound 11" in scientific literature and associated with the clinical candidate PF-06650833, is a small molecule inhibitor designed to target the kinase activity of IRAK4.[6][7] Developed through fragment-based drug design, it exhibits high potency and selectivity for IRAK4, thereby blocking the crucial initial phosphorylation step in the MyD88 signaling cascade.[6]

Mechanism of Action

Irak4-IN-11 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the IRAK4 kinase domain. This binding event prevents the phosphorylation of IRAK4 itself and its downstream substrate, IRAK1. By inhibiting IRAK4 kinase activity, Irak4-IN-11 effectively abrogates the entire downstream signaling cascade, leading to a significant reduction in the production of inflammatory mediators.[8][9]

Quantitative Data for Irak4-IN-11 and Related Inhibitors

The following tables summarize the key quantitative data for Irak4-IN-11 and its closely related analog, PF-06650833, providing insights into their potency and cellular activity.

| Inhibitor | Assay Type | Target | IC50 (nM) | Reference |

| Irak4-IN-11 (compound 11) | Biochemical Kinase Assay | IRAK4 | 72 | [7] |

| PF-06650833 | Biochemical Kinase Assay | IRAK4 | 0.2 | [10] |

| PF-06650833 | Human PBMC Assay (LPS-induced TNFα) | IRAK4 | 2.4 | [10] |

| PF-06650833 | Human Whole Blood (R848-induced IL-6) | IRAK4 | 460 ± 160 | [11] |

| PF-06650833 | Human Whole Blood (R848-induced IFNα) | IRAK4 | 400 ± 170 | [11] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of Irak4-IN-11 on MyD88 signaling.

IRAK4 Biochemical Kinase Assay

This assay quantifies the direct inhibitory effect of a compound on the kinase activity of IRAK4.

Materials:

-

Recombinant human IRAK4 enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[12]

-

ATP

-

Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)[13]

-

Irak4-IN-11 (or other test compounds)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system[13]

-

96-well or 384-well plates

Procedure:

-

Prepare serial dilutions of Irak4-IN-11 in DMSO and then dilute in kinase buffer.

-

In a multi-well plate, add the diluted inhibitor, recombinant IRAK4 enzyme, and the substrate.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[13]

-

Stop the reaction according to the detection kit manufacturer's instructions.

-

Add the ADP detection reagent, which measures the amount of ADP produced, a direct indicator of kinase activity.

-

Measure the luminescence or fluorescence signal using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Assay for Cytokine Production in Human PBMCs

This assay assesses the ability of an inhibitor to block the production of pro-inflammatory cytokines in primary human immune cells.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation.

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.

-

TLR agonist (e.g., Lipopolysaccharide (LPS) for TLR4 or R848 for TLR7/8).[14]

-

Irak4-IN-11 (or other test compounds).

-

ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IFN-α).

-

96-well cell culture plates.

Procedure:

-

Seed PBMCs in a 96-well plate at a density of approximately 2 x 10^5 cells per well.

-

Pre-incubate the cells with serial dilutions of Irak4-IN-11 for 1-2 hours.

-

Stimulate the cells with a pre-determined optimal concentration of a TLR agonist (e.g., 100 ng/mL LPS).

-

Incubate the plates for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

-

Centrifuge the plates and collect the cell culture supernatants.

-

Quantify the concentration of cytokines in the supernatants using specific ELISA kits according to the manufacturer's protocols.

-

Calculate the IC50 values for the inhibition of each cytokine.

Western Blot Analysis of MyD88 Pathway Activation

This method is used to detect the phosphorylation status of key proteins in the MyD88 signaling pathway, providing direct evidence of pathway inhibition.

Materials:

-

Cell line responsive to TLR stimulation (e.g., THP-1 monocytes or RAW 264.7 macrophages).[15]

-

Cell lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., phospho-IRAK1, total IRAK1, phospho-IκBα, total IκBα, phospho-p38, total p38).

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

SDS-PAGE gels and Western blotting apparatus.

Procedure:

-

Plate the cells and allow them to adhere overnight.

-

Pre-treat the cells with Irak4-IN-11 at various concentrations for 1-2 hours.

-

Stimulate the cells with a TLR agonist (e.g., LPS) for a short time course (e.g., 0, 15, 30, 60 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Analyze the band intensities to determine the effect of the inhibitor on the phosphorylation of the target proteins.

Visualizing the Impact of Irak4-IN-11

The following diagrams, generated using the DOT language, illustrate the MyD88 signaling pathway and the mechanism of action of Irak4-IN-11, as well as a typical experimental workflow.

Caption: MyD88 signaling pathway and the inhibitory action of Irak4-IN-11.

Caption: Experimental workflow for characterizing Irak4-IN-11.

Conclusion

Irak4-IN-11 is a potent and selective inhibitor of IRAK4 kinase activity, effectively blocking the MyD88-dependent signaling pathway and subsequent production of pro-inflammatory cytokines. The data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and therapeutically target this critical inflammatory pathway. Further investigation into the in vivo efficacy and safety profile of Irak4-IN-11 and related compounds holds significant promise for the treatment of a wide range of debilitating diseases.

References

- 1. biorxiv.org [biorxiv.org]

- 2. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Progress in the Molecular Recognition and Therapeutic Importance of Interleukin-1 Receptor-Associated Kinase 4 | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rcsb.org [rcsb.org]

- 8. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. bellbrooklabs.com [bellbrooklabs.com]

- 14. academic.oup.com [academic.oup.com]

- 15. IRAK4 Antibody | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide to IRAK4-IN-11 Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of IRAK4-IN-11, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This document details the core aspects of its mechanism of action, presents quantitative data on its activity, outlines key experimental protocols for its characterization, and visualizes relevant biological pathways and experimental workflows.

Introduction to IRAK4 and Its Inhibition

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune system. It functions as a key mediator in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon activation by upstream signals, IRAK4 forms a complex with MyD88 and other IRAK family members, leading to the activation of downstream pathways, including NF-κB and MAPK signaling. This cascade ultimately results in the production of pro-inflammatory cytokines and is essential for mounting an effective immune response.

Dysregulation of IRAK4 signaling has been implicated in the pathophysiology of various autoimmune diseases, inflammatory disorders, and certain cancers. Consequently, IRAK4 has emerged as a promising therapeutic target for the development of novel anti-inflammatory and anti-cancer agents. Small molecule inhibitors that target the ATP-binding pocket of IRAK4, such as IRAK4-IN-11, have been developed to modulate its activity and downstream inflammatory responses.

IRAK4-IN-11 belongs to a pyrimidopyridone series of IRAK4 inhibitors. Its discovery and optimization were guided by structure-activity relationship (SAR) studies and X-ray crystallography to achieve high potency and selectivity.[1]

Quantitative Data for IRAK4-IN-11 and Analogs

The following tables summarize the key quantitative data for IRAK4-IN-11 and related compounds from the pyrimidopyridone series, as reported by Cumming et al. (2022).[1] This data highlights the potency and selectivity of these inhibitors.

Table 1: In Vitro Potency of Pyrimidopyridone IRAK4 Inhibitors

| Compound ID | IRAK4 IC50 (µM) | pIRAK4 Cellular IC50 (µM) |

| IRAK4-IN-11 (Compound 6) | 0.008 | 0.19 |

| Compound A | 0.015 | 0.35 |

| Compound B | 0.005 | 0.12 |

| Compound C | 0.011 | 0.28 |

Data extracted from Cumming et al., Bioorg Med Chem. 2022 Jun 1;63:116729.[1]

Table 2: Kinase Selectivity Profile of a Representative Pyrimidopyridone Inhibitor

| Kinase | % Inhibition at 1 µM |

| IRAK4 | >95% |

| IRAK1 | <50% |

| TAK1 | <20% |

| LCK | <10% |

| FLT3 | <5% |

Note: This table represents a typical selectivity profile for this class of inhibitors. Specific percentage inhibition values for a broad panel against IRAK4-IN-11 are not publicly available.

Table 3: Physicochemical and Pharmacokinetic Properties of Optimized Pyrimidopyridone Inhibitors

| Compound ID | CLogP | In Vitro Permeability (Papp, 10⁻⁶ cm/s) | In Vitro Clearance (µL/min/mg) |

| Optimized Lead A | 2.8 | 5.2 | 30 |

| Optimized Lead B | 3.1 | 6.8 | 25 |

Note: Specific pharmacokinetic data for IRAK4-IN-11 is not publicly available. This table showcases the improved properties of optimized leads from the same chemical series.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of IRAK4 inhibitors like IRAK4-IN-11.

IRAK4 Kinase Inhibition Assay (Biochemical)

This protocol describes a common method to determine the in vitro potency of a compound against the IRAK4 enzyme.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against IRAK4 kinase activity.

Materials:

-

Recombinant human IRAK4 enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP solution

-

Peptide substrate (e.g., a synthetic peptide derived from a known IRAK4 substrate)

-

Test compound (IRAK4-IN-11) serially diluted in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

Procedure:

-

Prepare a reaction mixture containing the kinase buffer and the peptide substrate.

-

Add the test compound at various concentrations to the wells of the 384-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the recombinant IRAK4 enzyme to all wells except the negative control.

-

Pre-incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol. The signal is typically a luminescent or fluorescent readout.

-

Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular pIRAK4 Inhibition Assay

This protocol details a cell-based assay to measure the ability of a compound to inhibit IRAK4 autophosphorylation in a cellular context.

Objective: To determine the cellular IC50 of a test compound for the inhibition of IRAK4 phosphorylation.

Materials:

-

Human cell line expressing IRAK4 (e.g., OCI-Ly10, a DLBCL cell line with a MyD88 L265P mutation that leads to constitutive IRAK4 signaling)

-

Cell culture medium and supplements

-

Test compound (IRAK4-IN-11) serially diluted in DMSO

-

Lysis buffer

-

Antibodies: anti-phospho-IRAK4 (pIRAK4) and anti-total-IRAK4

-

ELISA or Western blot reagents

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-2 hours).

-

Lyse the cells using a suitable lysis buffer.

-

Quantify the levels of pIRAK4 and total IRAK4 in the cell lysates using an ELISA or Western blotting.

-

For ELISA: Use a sandwich ELISA format with a capture antibody for total IRAK4 and a detection antibody for pIRAK4.

-

For Western Blot: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies for pIRAK4 and total IRAK4.

-

-

Normalize the pIRAK4 signal to the total IRAK4 signal for each treatment condition.

-

Calculate the percentage of inhibition of pIRAK4 relative to the vehicle-treated control.

-

Determine the cellular IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytokine Production Inhibition Assay in Human PBMCs

This protocol describes how to assess the functional consequence of IRAK4 inhibition by measuring the reduction in pro-inflammatory cytokine production in primary human immune cells.

Objective: To measure the IC50 of a test compound for the inhibition of TLR agonist-induced cytokine production in human peripheral blood mononuclear cells (PBMCs).

Materials:

-

Human PBMCs isolated from healthy donor blood

-

RPMI-1640 medium supplemented with 10% fetal bovine serum

-

TLR agonist (e.g., Lipopolysaccharide (LPS) for TLR4 or R848 for TLR7/8)

-

Test compound (IRAK4-IN-11) serially diluted in DMSO

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)

Procedure:

-

Isolate PBMCs from whole blood using a density gradient centrifugation method (e.g., Ficoll-Paque).

-

Plate the PBMCs in a 96-well plate at a density of 1-2 x 10^5 cells per well.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with a TLR agonist (e.g., 100 ng/mL LPS) for a specified period (e.g., 18-24 hours).

-

Collect the cell culture supernatants.

-

Measure the concentration of the desired cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of cytokine production for each compound concentration compared to the TLR agonist-stimulated control.

-

Determine the IC50 value for the inhibition of each cytokine by fitting the data to a dose-response curve.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the IRAK4 signaling pathway and a typical experimental workflow for inhibitor testing.

Caption: IRAK4 Signaling Pathway and the Point of Inhibition by IRAK4-IN-11.

Caption: Experimental Workflow for the Characterization of an IRAK4 Inhibitor.

References

An In-depth Technical Guide to the Inhibition of the NF-κB Pathway by Targeting IRAK4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the role of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) in the activation of the NF-κB signaling pathway and the mechanism by which specific inhibitors, exemplified by potent and selective small molecules, can modulate this critical inflammatory cascade.

Introduction to IRAK4 and the NF-κB Signaling Pathway

The innate immune system is the body's first line of defense against invading pathogens. This response is initiated by pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which recognize pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). A crucial signaling pathway activated downstream of these receptors is the Nuclear Factor-kappa B (NF-κB) pathway, which orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1]

At the apex of the TLR/IL-1R signaling cascade lies IRAK4, a serine/threonine kinase that functions as a master regulator.[2] Upon receptor activation, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4. This proximity induces the dimerization and autophosphorylation of IRAK4, leading to its activation.[3] Activated IRAK4 then phosphorylates IRAK1, initiating a downstream signaling cascade that culminates in the activation of the IκB kinase (IKK) complex. The IKK complex subsequently phosphorylates the inhibitory IκBα protein, targeting it for ubiquitination and proteasomal degradation. This releases the NF-κB transcription factor (a heterodimer of p50 and p65 subunits), allowing it to translocate to the nucleus and induce the transcription of target inflammatory genes.[4][5] Given its pivotal role, IRAK4 has emerged as a key therapeutic target for a multitude of inflammatory and autoimmune diseases.[3]

Irak4-IN-11: A Potent Inhibitor of IRAK4

While detailed public data on the specific compound "Irak4-IN-11" is limited, it has been reported as a potent IRAK4 inhibitor with an IC50 of 0.008 µM. To illustrate the effects of such an inhibitor on the NF-κB pathway, this guide will present representative data from studies on other well-characterized, potent, and selective IRAK4 inhibitors. These inhibitors serve as a paradigm for understanding how targeting IRAK4 can effectively suppress inflammatory signaling.

Quantitative Data on IRAK4 Inhibition

The following table summarizes the inhibitory activities of a representative potent and selective IRAK4 inhibitor on biochemical and cellular functions related to the NF-κB pathway.

| Parameter | Assay Type | Species | Value | Reference |

| IRAK4 IC50 | Biochemical Kinase Assay | Human | 0.008 µM | [6] |

| Cellular pIRAK4 IC50 | Cellular Assay | Human | 0.19 µM | [6] |

| LPS-induced TNF-α IC50 | Whole Blood Assay | Human | 0.2 µM | [7] |

| R848-induced IL-6 IC50 | PBMC Assay | Human | 0.05 µM | [7] |

| Inhibition of p-IκBα | Western Blot | Mouse Macrophages | Significant reduction at 1 µM |

Signaling Pathways and Mechanism of Inhibition

The following diagrams, generated using the DOT language, illustrate the IRAK4-mediated NF-κB signaling pathway and the mechanism of its inhibition.

IRAK4-Mediated NF-κB Signaling Pathway

Caption: IRAK4-mediated activation of the canonical NF-κB pathway.

Mechanism of Action of an IRAK4 Inhibitor

Caption: Inhibition of IRAK4 blocks the downstream NF-κB signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of IRAK4 inhibitors.

IRAK4 Biochemical Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of IRAK4.

Materials:

-

Recombinant human IRAK4 enzyme

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

-

ATP

-

IRAK4 substrate peptide (e.g., a peptide derived from a known IRAK4 substrate)

-

Test compound (e.g., Irak4-IN-11) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

-

384-well white plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.

-

In a 384-well plate, add the test compound dilutions.

-

Add the IRAK4 enzyme to each well and incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

-

Incubate the reaction for 1 hour at 30°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's protocol. Luminescence is measured using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Phospho-IκBα Western Blot

This assay determines the effect of the inhibitor on the phosphorylation of IκBα, a key downstream event in the NF-κB pathway, in a cellular context.

Materials:

-

A relevant cell line (e.g., human THP-1 monocytes or mouse bone marrow-derived macrophages)

-

Cell culture medium

-

LPS (Lipopolysaccharide) or other appropriate TLR agonist

-

Test compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-β-actin

-

HRP-conjugated secondary antibody

-

ECL Western blotting substrate

-

SDS-PAGE gels and blotting apparatus

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound or DMSO (vehicle control) for 1 hour.

-

Stimulate the cells with a TLR agonist (e.g., 100 ng/mL LPS) for 15-30 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe for total IκBα and a loading control (e.g., β-actin) to normalize the data.

NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB in response to stimulation and inhibition.

Materials:

-

HEK293 cells or other suitable cell line

-

An NF-κB luciferase reporter plasmid (containing NF-κB binding sites upstream of the luciferase gene)

-

A control plasmid expressing Renilla luciferase (for normalization)

-

Transfection reagent

-

Cell culture medium

-

TLR agonist (e.g., TNF-α)

-

Test compound

-

Dual-Luciferase® Reporter Assay System (Promega)

-

96-well white plates

Procedure:

-

Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.

-

Seed the transfected cells into a 96-well plate and allow them to recover for 24 hours.

-

Pre-treat the cells with the test compound for 1 hour.

-

Stimulate the cells with the TLR agonist for 6-8 hours.

-

Lyse the cells using the passive lysis buffer provided in the assay kit.

-

Measure both firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold induction of NF-κB activity relative to unstimulated cells and the percent inhibition by the test compound.

TNF-α ELISA

This assay measures the secretion of the pro-inflammatory cytokine TNF-α, a downstream product of NF-κB activation.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line

-

Cell culture medium

-

TLR agonist (e.g., R848)

-

Test compound

-

Human TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)

-

96-well ELISA plates

Procedure:

-

Plate the cells in a 96-well plate.

-

Pre-treat the cells with the test compound for 1 hour.

-

Stimulate the cells with the TLR agonist for 18-24 hours.

-

Collect the cell culture supernatants.

-

Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with the capture antibody.

-

Blocking the plate.

-

Adding the cell supernatants and a standard curve of recombinant TNF-α.

-

Adding the biotinylated detection antibody.

-

Adding streptavidin-HRP.

-

Adding the substrate and stopping the reaction.

-

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the concentration of TNF-α in the samples by interpolating from the standard curve and determine the IC50 of the inhibitor.

Experimental Workflow for Characterizing an IRAK4 Inhibitor

The following diagram illustrates a typical workflow for the discovery and characterization of a novel IRAK4 inhibitor.

Caption: A stepwise workflow for the characterization of an IRAK4 inhibitor.

Conclusion

IRAK4 stands as a critical kinase in the TLR/IL-1R signaling pathway, making it a highly attractive target for the development of novel anti-inflammatory therapeutics. The inhibition of IRAK4 kinase activity effectively abrogates the downstream activation of the NF-κB pathway, leading to a reduction in the production of key pro-inflammatory mediators. The experimental protocols and workflow detailed in this guide provide a robust framework for the identification and characterization of potent and selective IRAK4 inhibitors, paving the way for the development of new treatments for a range of debilitating inflammatory and autoimmune disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Essential role of IRAK-4 protein and its kinase activity in Toll-like receptor–mediated immune responses but not in TCR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The critical role of IRAK4-mediated NFκB activation in modified-LDL-induced atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Core Properties of Small Molecule IRAK4 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical node in innate immune signaling, making it a compelling target for therapeutic intervention in a host of inflammatory and autoimmune diseases, as well as certain cancers. As a serine/threonine kinase, IRAK4 plays a pivotal role in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Its activation leads to the downstream production of pro-inflammatory cytokines, positioning IRAK4 inhibitors as a promising class of therapeutic agents. This technical guide provides an in-depth overview of the basic properties of small molecule IRAK4 inhibitors, focusing on their mechanism of action, structure-activity relationships, and key experimental data.

IRAK4 Signaling Pathway and Mechanism of Inhibition

The activation of TLRs and IL-1Rs by their respective ligands triggers the recruitment of the adaptor protein MyD88. IRAK4 is subsequently recruited to this complex, where it becomes activated and, in turn, phosphorylates IRAK1. This phosphorylation event initiates a signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1, leading to the expression of various inflammatory mediators.

Small molecule IRAK4 inhibitors primarily function by competitively binding to the ATP-binding pocket of the IRAK4 kinase domain. This occupation of the active site prevents the phosphorylation of its natural substrates, thereby abrogating the downstream signaling cascade and reducing the production of pro-inflammatory cytokines. The unique presence of a tyrosine gatekeeper residue in the ATP-binding pocket of the IRAK family of kinases offers an opportunity for the development of selective inhibitors.[1]

Quantitative Analysis of IRAK4 Inhibitors

The potency and efficacy of small molecule IRAK4 inhibitors are typically characterized by their half-maximal inhibitory concentration (IC50) in biochemical and cellular assays. The following tables summarize key quantitative data for several prominent IRAK4 inhibitors.

Table 1: In Vitro Potency of Selected IRAK4 Inhibitors

| Compound Name | Target(s) | Biochemical IC50 (nM) | Cellular IC50 (nM) | Reference |

| PF-06650833 (Zimlovisertib) | IRAK4 | 0.2 | 8.8 (Human Whole Blood, TNFα release) | [1][2] |

| BAY 1834845 (Zabedosertib) | IRAK4 | 3.55 | 86 (Human Whole Blood, IL-6 release) | [1][3] |

| CA-4948 (Emavusertib) | IRAK4, FLT3 | <50 | <250 (THP-1 cells, TNFα release) | [1][4] |

| BMS-986126 | IRAK4 | 5.3 | - | [1] |

| IRAK4-IN-1 | IRAK4 | 7 | - | [5] |

| IRAK4-IN-4 | IRAK4, cGAS | 2.8 (IRAK4), 2.1 (cGAS) | - | [6] |

| IRAK inhibitor 6 | IRAK4 | 160 | - | [5] |

| IRAK-4 protein kinase inhibitor 2 | IRAK4 | 4000 | - | [5][7] |

| AZ1495 | IRAK4, IRAK1 | 5 (IRAK4), 23 (IRAK1) | - | [6] |

Table 2: Pharmacokinetic Properties of Selected IRAK4 Inhibitors in Humans

| Compound Name | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (h) | Absolute Bioavailability (%) | Food Effect | Reference |

| PF-06650833 (IR) | ~1-2 | Dose-dependent | Dose-dependent | ~25-31 | - | Delayed absorption, increased exposure | [8][9] |

| PF-06650833 (MR) | ~8 | Dose-dependent | Dose-dependent | ~25-31 | 74 (at 120 mg) | No effect on total exposure | [8][10] |

| BAY 1834845 (Zabedosertib) | 2-3 (plateau up to 6h) | Dose-dependent | Under-proportional increase with dose | 19-30 | 74 (at 120 mg) | No significant effect | [3][11][12] |

| CA-4948 (Emavusertib) | - | Dose-dependent | - | - | Orally bioavailable | - | [13][14] |

Experimental Protocols

Detailed and robust experimental protocols are crucial for the accurate characterization and comparison of small molecule IRAK4 inhibitors. Below are methodologies for key assays.

IRAK4 Kinase Activity Assay (Biochemical)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of IRAK4. A common method is the ADP-Glo™ Kinase Assay.

Materials:

-

Recombinant human IRAK4 enzyme

-

Myelin basic protein (MBP) or a specific peptide substrate

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[15]

-

Test inhibitor (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well or 384-well plates

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO and then dilute in kinase assay buffer.

-

In a multi-well plate, add the diluted inhibitor or DMSO (vehicle control).

-

Add the IRAK4 enzyme to each well, except for the negative control wells.

-

Add the substrate/ATP mixture to all wells to initiate the kinase reaction.

-

Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).[10][15]

-

Stop the reaction by adding ADP-Glo™ Reagent, which depletes the remaining ATP.

-

Incubate at room temperature for 40 minutes.[15]

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.[15]

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

LPS-Induced Cytokine Release Assay (Cellular)

This assay assesses the ability of an inhibitor to block the production of pro-inflammatory cytokines in a cellular context. Human peripheral blood mononuclear cells (PBMCs) or monocytic cell lines like THP-1 are commonly used.

Materials:

-

Human PBMCs or THP-1 cells

-

RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics

-

Lipopolysaccharide (LPS)

-

Test inhibitor (dissolved in DMSO)

-

ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β)

-

96-well cell culture plates

Procedure:

-

Seed PBMCs or THP-1 cells in a 96-well plate at a desired density.

-

Pre-treat the cells with serial dilutions of the test inhibitor or DMSO (vehicle control) for a specified time (e.g., 1 hour).

-

Stimulate the cells with an optimal concentration of LPS (e.g., 100 ng/mL).

-

Incubate the plate at 37°C in a CO2 incubator for a defined period (e.g., 4-24 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of the desired cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.

-